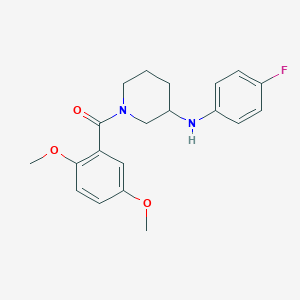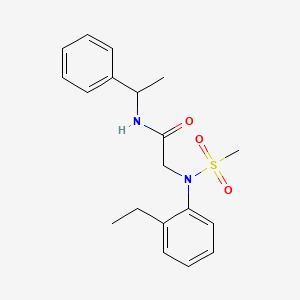
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, also known as EMGP, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMGP is a member of the class of N-substituted glycine derivatives and has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is not fully understood. However, it has been suggested that N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide may exert its biological effects by modulating the activity of certain enzymes and receptors involved in inflammation, pain, and epilepsy. For example, N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has also been shown to activate the GABA~A~ receptor, a receptor that is involved in the regulation of neuronal excitability and is a target for anticonvulsant drugs.
Biochemical and Physiological Effects:
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to possess various biochemical and physiological effects. In animal models of inflammation, N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has also been shown to reduce pain sensitivity in various animal models of pain. In animal models of epilepsy, N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to reduce the frequency and severity of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide also possesses various biological activities, which makes it a versatile compound for studying different disease models. However, one of the limitations of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide. One of the potential directions is to investigate the potential of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide as a drug for the treatment of inflammatory diseases, pain, and epilepsy. Another potential direction is to study the structure-activity relationship of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide to identify more potent and selective analogs. Additionally, the mechanism of action of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide needs to be further elucidated to fully understand its biological effects. Finally, the pharmacokinetics and toxicity of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide need to be studied to assess its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide involves the reaction of 2-ethylphenyl isocyanate with N-(1-phenylethyl)glycine in the presence of methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects in various animal models of inflammation and pain. N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. These findings suggest that N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide may be a promising candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and epilepsy.
Propiedades
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-16-10-8-9-13-18(16)21(25(3,23)24)14-19(22)20-15(2)17-11-6-5-7-12-17/h5-13,15H,4,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZWADNPAVGEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethyl-phenyl)-methanesulfonyl-amino]-N-(1-phenyl-ethyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

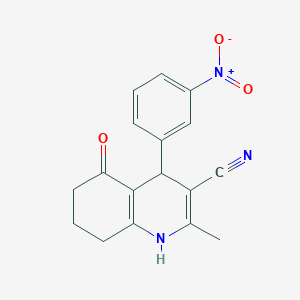
![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5186175.png)

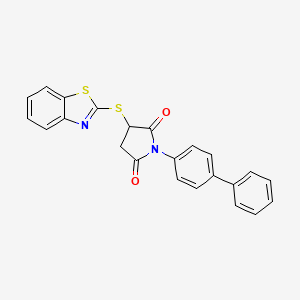
![2-[acetyl(ethyl)amino]-5-chlorobenzoic acid](/img/structure/B5186187.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)
![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)
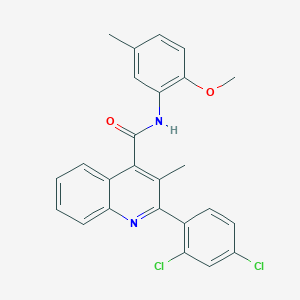
![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5186220.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)
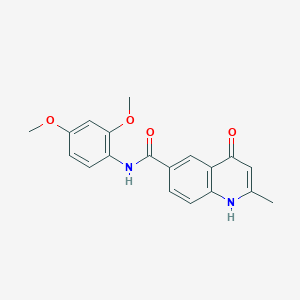
![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)
